![molecular formula C17H15NO2S B15167181 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile CAS No. 646066-84-4](/img/structure/B15167181.png)
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile is an organic compound that features a benzenesulfonyl group attached to a butenenitrile backbone
Preparation Methods
The synthesis of 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized sulfone or amine derivatives .
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, by binding to its active site and preventing its normal function . This inhibition can lead to reduced tumor growth and proliferation.
Comparison with Similar Compounds
Similar compounds to 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile include other benzenesulfonyl derivatives, such as benzenesulfonamide and benzenesulfonic acid . These compounds share the benzenesulfonyl group but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzenesulfonyl group with a butenenitrile backbone, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
646066-84-4 |
|---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C17H15NO2S/c18-13-16(12-11-15-7-3-1-4-8-15)14-21(19,20)17-9-5-2-6-10-17/h1-12,16H,14H2 |
InChI Key |
UOQRKAIBARTAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(CS(=O)(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
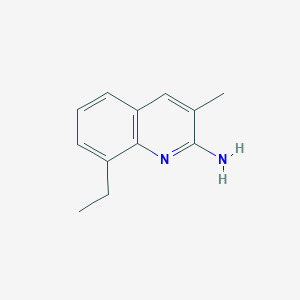
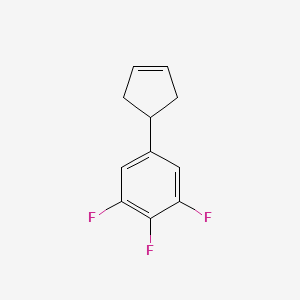
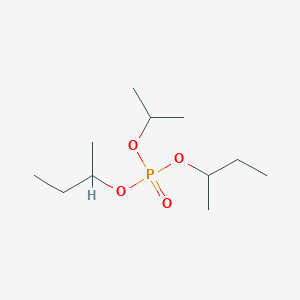
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
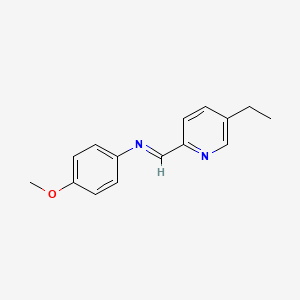
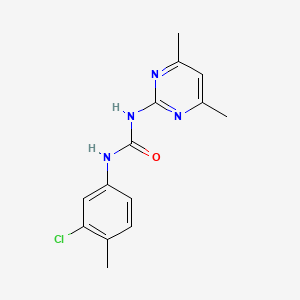
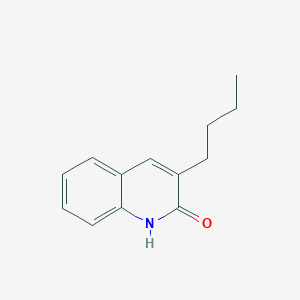

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
